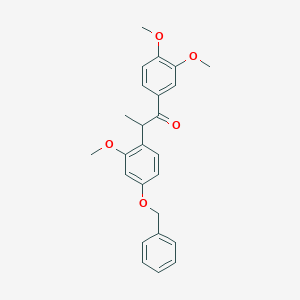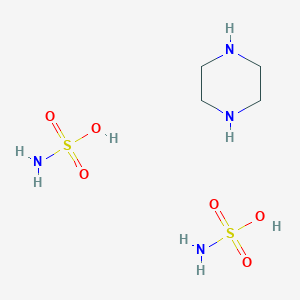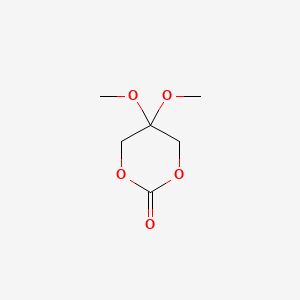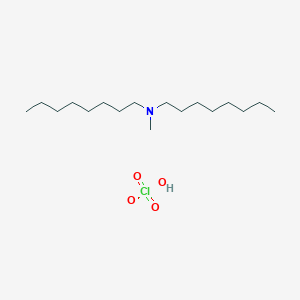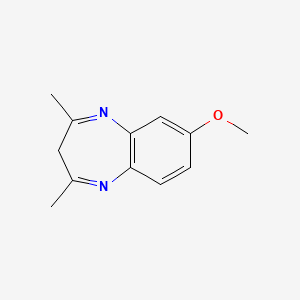
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The specific structure of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- includes a benzene ring fused to a diazepine ring, with methoxy and dimethyl substituents at specific positions, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamine with various carbonyl compounds. For 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-, a common synthetic route involves the reaction of 2,4-dimethyl-1,2-phenylenediamine with 7-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids like BiCl3 or molecular iodine .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry due to its efficiency and scalability. This method allows for the continuous synthesis of benzodiazepines from aminobenzophenones, using a series of reactions including acylation and cyclocondensation . The use of environmentally friendly catalysts and solvents is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydrobenzodiazepines .
Scientific Research Applications
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for potential therapeutic uses, including anxiolytic and anticonvulsant activities.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The methoxy and dimethyl substituents may influence its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with anxiolytic and hypnotic properties.
Uniqueness
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methoxy group at position 7 and the dimethyl groups at positions 2 and 4 can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
655247-24-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
GYGRMYMRXTUMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)

![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
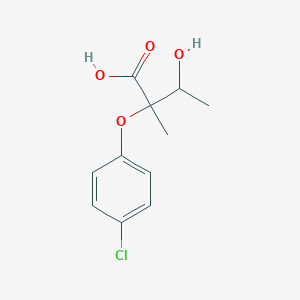
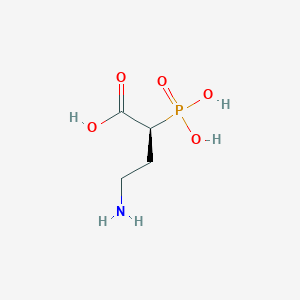
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
